![molecular formula C7H16Cl2N2 B581763 (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1417789-50-4](/img/structure/B581763.png)

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

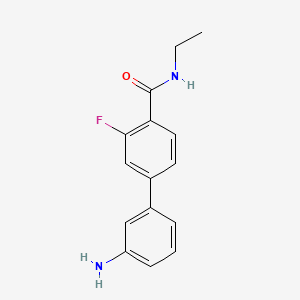

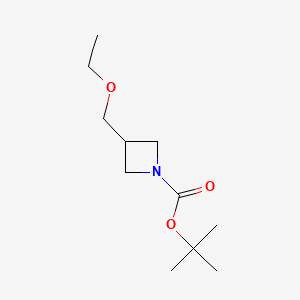

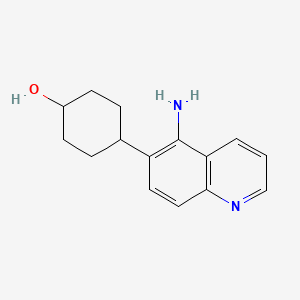

“(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” is a chemical compound that belongs to the pyrrolidine class. It has a CAS Number of 1417789-50-4 and a molecular weight of 199.12 .

Molecular Structure Analysis

The IUPAC name of this compound is (3aS,6aS)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride . The InChI code is 1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0…/s1 .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Synthesis Techniques and Derivative Formation : A study by Kawasaki et al. (2005) describes the synthesis of hexahydropyrrolo[2,3-b]indoles, which are closely related to the compound . They demonstrate a method for adding molecular diversity to the pyrrolo[2,3-b]indole ring system, which is relevant for the synthesis of various derivatives.

Chemical Transformation and Reaction Studies : Research by Funke et al. (2000) involves the transformation of chlorolactames to cyclopropylketimines and subsequent conversion to dihydropyrroles and dihydrofurans. This study provides insights into the chemical reactivity and potential transformations of pyrrole derivatives.

Alkaloid Synthesis and Isolation from Natural Sources : A study by Li et al. (2008) reports the isolation of new pyrrole alkaloids from an endophytic fungus. This research is significant for understanding the natural occurrence and synthesis of pyrrole derivatives in biological systems.

Cyclocondensation Reactions : Gupta et al. (1988) explored cyclocondensation reactions involving acylketene S,N-acetals, which are key for synthesizing pyrrolo derivatives. Their work contributes to the knowledge of synthesizing complex pyrrolo structures.

Molecular Structure Analysis : Quiroga et al. (2013) conducted a study on the molecular structure of methyl hexahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing insights into the molecular conformation and hydrogen-bonded sheets of these compounds.

Reactions with Hydrazine Hydrate : Sarıpınar et al. (2007) investigated the reactions of pyrrole-2,3-diones with hydrazine hydrate. This study is crucial for understanding the reactivity of pyrrole derivatives under different conditions.

Safety and Hazards

Propriétés

IUPAC Name |

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMPYDQZJSJKTJ-AUCRBCQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C1CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]2[C@H]1CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712342 |

Source

|

| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride | |

CAS RN |

1385694-44-9 |

Source

|

| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)